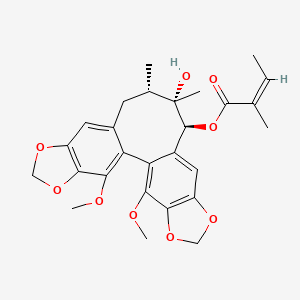

Interiotherin B

Description

Interiotherin B (C₂₇H₃₀O₉, molecular weight 498.5 g/mol) is a dibenzocyclooctadiene lignan first isolated from Kadsura interior (syn. Schisandra interior), a plant traditionally used in Chinese medicine . It is characterized by its anti-tumor and antiviral properties. Key pharmacological findings include:

- Anti-tumor activity: In Epstein-Barr virus early antigen (EBV-EA) induction assays, this compound demonstrated inhibition with a relative EBV-EA percentage of $11.6 \pm 0.4\%$ at a 1000:1 molar ratio to TPA (12-O-tetradecanoylphorbol-13-acetate), while maintaining 60% viability in Raji cells .

- Anti-HIV activity: this compound exhibits moderate inhibitory effects against HIV, though specific EC₅₀ values remain unreported .

- Natural sources: Detected in Kadsura interior stems, Schisandra rubriflora aerial parts, and Kadsura heteroclita .

Properties

Molecular Formula |

C27H30O9 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H30O9/c1-7-13(2)26(28)36-25-16-10-18-22(35-12-33-18)24(31-6)20(16)19-15(8-14(3)27(25,4)29)9-17-21(23(19)30-5)34-11-32-17/h7,9-10,14,25,29H,8,11-12H2,1-6H3/b13-7-/t14-,25-,27-/m0/s1 |

InChI Key |

KIOQRWNZGHZFHB-UFZBKZSQSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]([C@]1(C)O)C)OCO5)OC)OC)OCO3 |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C5=C(C=C4CC(C1(C)O)C)OCO5)OC)OC)OCO3 |

Synonyms |

interiotherin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Lignans

Structural Features

Interiotherin B belongs to the dibenzocyclooctadiene lignan family, distinguished by its bicyclic core and oxygen-containing functional groups. Its molecular formula (C₂₇H₃₀O₉) includes a hydroxyl or ester moiety absent in related compounds like Interiotherin A (C₂₉H₂₈O₈) .

Table 1: Structural and Source Comparison

| Compound | Molecular Formula | Molecular Weight | Key Sources |

|---|---|---|---|

| This compound | C₂₇H₃₀O₉ | 498.5 | Kadsura interior, S. rubriflora |

| Interiotherin A | C₂₉H₂₈O₈ | 504.5 | Kadsura interior, Schisandra spp. |

| Interiotherin C | C₃₀H₃₆O₁₀ | 556.6 | Kadsura interior |

| Interiorin B | C₂₇H₃₀O₈ | 482.5 | Kadsura heteroclita |

Pharmacological Activity

Anti-Tumor Efficacy

- This compound : EBV-EA inhibition = $11.6 \pm 0.4\%$ .

- Interiotherin A : Higher EBV-EA inhibition ($18.3 \pm 1.0\%$) under identical conditions, suggesting enhanced bioactivity due to structural differences (e.g., methyl or acyl groups) .

- Interiotherin D (C₂₆H₂₆O₈): Exhibits anti-tumor activity but lacks quantitative EBV-EA data .

Anti-HIV Activity

- This compound : Moderate activity, as observed in Kadsura lignan screenings .

- Interiotherin A : Potent anti-HIV activity with EC₅₀ = 3.1 µg/mL, outperforming this compound .

- Rubrisandrin A (EC₅₀ = 11.3 µM) and Gomisin J (EC₅₀ = 3.9 µM): Highlight the variability in potency among lignans .

Table 2: Pharmacological Comparison

| Compound | Anti-Tumor (EBV-EA %) | Anti-HIV Activity | Other Activities |

|---|---|---|---|

| This compound | 11.6 ± 0.4% | Moderate (qualitative) | Not reported |

| Interiotherin A | 18.3 ± 1.0% | EC₅₀ = 3.1 µg/mL | Cytotoxicity, anti-HBV |

| Schisantherin D | Not reported | Strong inhibition | Anti-inflammatory |

| Gomisin G | Not reported | EC₅₀ = 5.7 µM | Neuroprotective effects |

Species-Specific Distribution and Chemotaxonomy

- Kadsura vs. Schisandra : this compound occurs in both genera, but its concentration varies. Kadsura interior stems yield 0.0155% dry weight (dw) of this compound, whereas Schisandra rubriflora extracts contain trace amounts .

- Chemotaxonomic markers: In Kadsura species, Interiotherin A and B serve as biomarkers for K. longipedunculata and K. heteroclita, respectively, aiding species differentiation .

Q & A

Basic Research Questions

Q. How can Interiotherin B be isolated and characterized from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural characterization requires spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY) for elucidating the lignan skeleton, and mass spectrometry (HRMS) for molecular weight confirmation. Purity should be validated via HPLC (>95% purity threshold) .

Q. What initial pharmacological assays are recommended to assess this compound's anti-HIV activity?

- Methodological Answer : Begin with in vitro HIV-1 protease (HIVPR) inhibition assays using fluorogenic substrates to measure IC₅₀ values. Parallel testing in cell-based models (e.g., MT-4 cells infected with HIV-1) can evaluate viral replication inhibition via p24 antigen ELISA. Include positive controls (e.g., ritonavir) and validate results with dose-response curves .

Q. What analytical techniques confirm this compound's structural identity and purity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm stereochemistry and functional groups. Purity is assessed via reverse-phase HPLC (C18 column, UV detection at 254 nm). Quantitative analysis requires calibration with a certified reference standard. For novel derivatives, X-ray crystallography may resolve ambiguous structural features .

Q. What are the best practices for conducting a literature review on this compound's bioactivity?

- Methodological Answer : Apply the PICO framework (Population: HIV-1; Intervention: this compound; Comparison: existing antivirals; Outcome: inhibition efficacy) to structure searches in PubMed and SciFinder. Prioritize studies with mechanistic data (e.g., enzymatic assays) over observational reports. Use citation tracking to identify seminal papers and resolve contradictions .

Advanced Research Questions

Q. How can contradictions in this compound's efficacy data across HIV-1 inhibition studies be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme vs. cell-based models). Replicate experiments under standardized conditions (pH, temperature, substrate concentration). Perform meta-analyses to identify trends, and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validate findings with molecular docking studies to correlate activity with binding affinity .

Q. What in vivo experimental designs optimize pharmacokinetic evaluation of this compound?

- Methodological Answer : Use murine models (e.g., BALB/c mice) for bioavailability studies. Administer this compound intravenously and orally to calculate absolute bioavailability. Collect plasma samples at timed intervals and analyze via LC-MS/MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Ensure sample size adequacy using power analysis (α=0.05, β=0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.